molecular formula C9H9N3O B1581706 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 21801-86-5

2-(Imidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No. B1581706
CAS RN: 21801-86-5
M. Wt: 175.19 g/mol
InChI Key: NSJOHWXCJYNOSF-UHFFFAOYSA-N
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Description

“2-(Imidazo[1,2-a]pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 21801-86-5 . It has a molecular weight of 175.19 and its IUPAC name is 2-imidazo[1,2-a]pyridin-3-ylacetamide . It is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The InChI code of the compound is 1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) and the InChI key is NSJOHWXCJYNOSF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Pharmaceutical Field - Treatment of Insomnia and Brain Function Disorders

    • Zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, is used to treat short-term insomnia and some disorders of brain function .
    • The hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .
    • Imidazo[1,2-a]pyridine compounds are more novel preparations with fewer side effects .
  • Pharmaceutical Field - Treatment of Tuberculosis

    • Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
    • Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Pharmaceutical Field - Anti-Cancer Drugs

    • Some imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer .
    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
  • Pharmaceutical Field - Treatment of Cardiovascular Diseases

    • Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases .
  • Pharmaceutical Field - Treatment of Alzheimer’s Disease

    • Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease .
  • Materials Science - Optoelectronic Devices and Sensors

    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors .
  • Pharmaceutical Field - Antibacterial, Antifungal, and Antiviral Drugs

    • Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, and antiviral drugs .
    • These compounds have been recognized for their wide range of applications in medicinal chemistry .
  • Pharmaceutical Field - Anti-Inflammatory Drugs

    • Some imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of inflammation .
    • These compounds have shown promising results in reducing inflammation and pain .
  • Chemistry - Synthesis of Chiral Compounds

    • Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
    • These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
  • Pharmaceutical Field - Emitters for Confocal Microscopy and Imaging

    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • In recent years many promising innovations have been reported in different technological applications, such as emitters for confocal microscopy and imaging .
  • Pharmaceutical Field - Treatment of Short-Term Insomnia and Some Disorders of Brain Function

    • In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem .
    • Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
  • Chemistry - Multicomponent Reactions

    • The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
    • Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .
  • Pharmaceutical Field - Anti-Ulcer Drugs

    • Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes anti-ulcer .
    • This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors .
  • Pharmaceutical Field - GABA A Receptor Modulators

    • Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialised such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
    • These compounds have been described as GABA A receptor modulators .
  • Chemistry - Synthesis of Chiral Compounds

    • Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .
  • Chemistry - Catalyst-Free Synthesis

    • A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
    • The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335 and precautionary statements include P261-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJOHWXCJYNOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176219
Record name Imidazo(1,2-a)pyridine-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyridin-3-yl)acetamide

CAS RN

21801-86-5
Record name Imidazo[1,2-a]pyridine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21801-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine-3-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bubble ammonia through a solution of (imidazo[1,2-a]pyridin-3-yl)acetic acid ethyl ester (10.0 g, 48.96 mmol) in methanol (30 ml) at 0° C. Heat the reaction mixture in a sealed tube at 100° C. for 2 hours. Concentrate the reaction mixture under reduced pressure. Triturate with ethyl acetate to give the title compound as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TA Engler, JR Henry, S Malhotra… - Journal of medicinal …, 2004 - ACS Publications
Glycogen synthase kinase-3 (GSK3) is involved in signaling from the insulin receptor. Inhibitors of GSK3 are expected to effect lowering of plasma glucose similar to insulin, making …
Number of citations: 118 pubs.acs.org
L Veltri, P Russo, T Prestia, P Vitale, R Romeo… - Journal of catalysis, 2020 - Elsevier
A novel, multicomponent approach to 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides (very important class of fused heterocyclic derivatives, known to act on central nervous …
Number of citations: 9 www.sciencedirect.com
F Peytam, Z Emamgholipour, A Mousavi, M Moradi… - Bioorganic …, 2023 - Elsevier
Considering the fundamental role of protein kinases in the mechanism of protein phosphorylation in critical cellular processes, their dysregulation, especially in cancers, has …
Number of citations: 1 www.sciencedirect.com
Q Huang, Y Zhong, B Li, S Ouyang, L Deng… - European Journal of …, 2021 - Elsevier
STAT3 has been validated as an attractive anticancer target due to its important roles in cancer initiation and progression. However, discovery of potent and selective STAT3 small-…
Number of citations: 7 www.sciencedirect.com
H Gunosewoyo, A Midzak, IN Gaisina… - Journal of medicinal …, 2013 - ACS Publications
Inhibition of GSK-3β has been well documented to account for the behavioral actions of the mood stabilizer lithium in various animal models of mood disorders. Recent studies have …
Number of citations: 47 pubs.acs.org

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